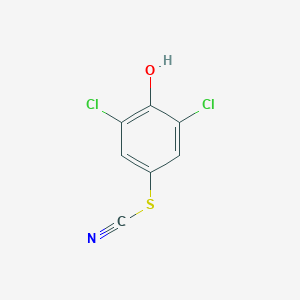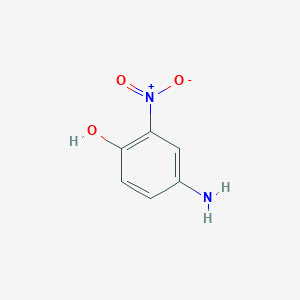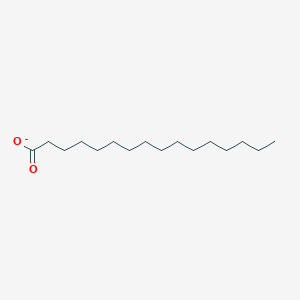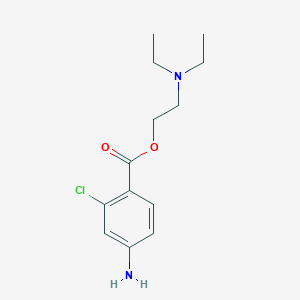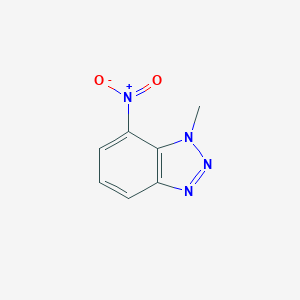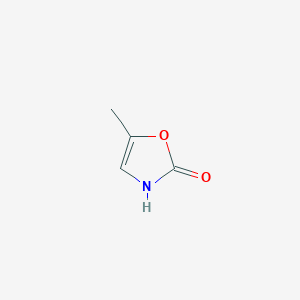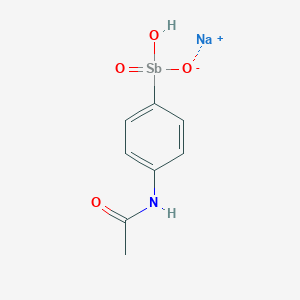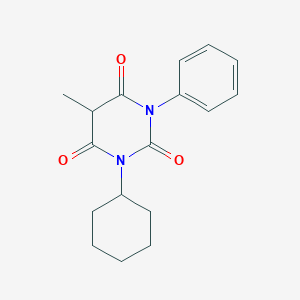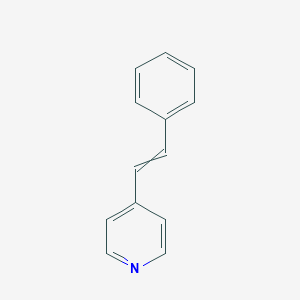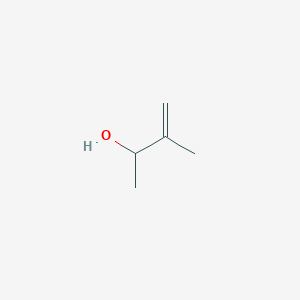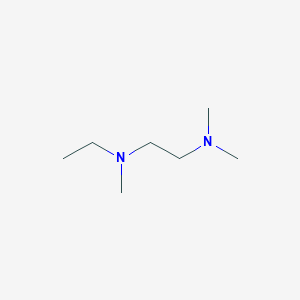
2-(N-Ethylmethylamino)ethyldimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-Ethylmethylamino)ethyldimethylamine is a chemical compound that is used in scientific research to investigate its mechanism of action and biochemical and physiological effects. It is a tertiary amine that is structurally related to other amine compounds, such as dimethylaminoethanol and N,N-dimethyltryptamine.
Mechanism Of Action
The mechanism of action of 2-(N-Ethylmethylamino)ethyldimethylamine is not fully understood, but it is believed to act as a cholinergic agonist, meaning that it activates cholinergic receptors in the brain. This activation can lead to increased levels of acetylcholine, a neurotransmitter that is involved in memory and learning processes.
Biochemical And Physiological Effects
2-(N-Ethylmethylamino)ethyldimethylamine has been shown to have several biochemical and physiological effects in animal studies. It has been shown to increase acetylcholine levels in the brain, improve memory and learning, and have antidepressant effects. It has also been shown to have neuroprotective effects, meaning that it can protect neurons from damage or death.
Advantages And Limitations For Lab Experiments
The advantages of using 2-(N-Ethylmethylamino)ethyldimethylamine in lab experiments include its potential as a drug target for the treatment of neurological disorders and its neuroprotective effects. However, its mechanism of action is not fully understood, and more research is needed to fully understand its potential as a drug target. Additionally, its toxicity and potential side effects are not well known, and caution should be taken when using it in lab experiments.
Future Directions
There are several future directions for research on 2-(N-Ethylmethylamino)ethyldimethylamine. One direction is to further investigate its mechanism of action and how it interacts with cholinergic receptors in the brain. Another direction is to study its potential as a drug target for the treatment of neurological disorders, such as Alzheimer's disease and depression. Additionally, more research is needed to understand its toxicity and potential side effects, as well as its potential for use in human clinical trials.
Synthesis Methods
2-(N-Ethylmethylamino)ethyldimethylamine can be synthesized through a simple reaction between N-ethyl-N-methyl-2-chloroethanamine and dimethylamine in the presence of a base, such as sodium hydroxide. The reaction produces 2-(N-Ethylmethylamino)ethyldimethylamine as a yellow oil, which can be purified through distillation or column chromatography.
Scientific Research Applications
2-(N-Ethylmethylamino)ethyldimethylamine is used in scientific research to investigate its mechanism of action and biochemical and physiological effects. It has been studied for its potential as a neurotransmitter, as it is structurally similar to other neurotransmitters, such as acetylcholine and serotonin. It has also been studied for its potential as a drug target for the treatment of various neurological disorders, such as Alzheimer's disease and depression.
properties
CAS RN |
106-64-9 |
|---|---|
Product Name |
2-(N-Ethylmethylamino)ethyldimethylamine |
Molecular Formula |
C7H18N2 |
Molecular Weight |
130.23 g/mol |
IUPAC Name |
N'-ethyl-N,N,N'-trimethylethane-1,2-diamine |
InChI |
InChI=1S/C7H18N2/c1-5-9(4)7-6-8(2)3/h5-7H2,1-4H3 |
InChI Key |
ZOBHKNDSXINZGQ-UHFFFAOYSA-N |
SMILES |
CCN(C)CCN(C)C |
Canonical SMILES |
CCN(C)CCN(C)C |
Other CAS RN |
106-64-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



